molecular formula C12H26O4S B086445 Dodecyl hydrogen sulfate CAS No. 151-41-7

Dodecyl hydrogen sulfate

Cat. No.: B086445
CAS No.: 151-41-7
M. Wt: 266.40 g/mol
InChI Key: MOTZDAYCYVMXPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl sulfate is typically synthesized through the sulfonation of lauryl alcohol. The process involves adding a sulfonating agent to lauryl alcohol, resulting in the formation of a sulfate. This sulfate is then neutralized with sodium hydroxide to produce liquid sodium dodecyl sulfate .

Industrial Production Methods

The industrial production of dodecyl sulfate follows a similar process. After sulfonation and neutralization, the liquid product is concentrated and dried at temperatures between 40-100°C. The dried solid material is then crushed, shaped, and packaged .

Chemical Reactions Analysis

Types of Reactions

Dodecyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions include inorganic sulfate and various substituted derivatives of dodecyl sulfate .

Scientific Research Applications

Dodecyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

Dodecyl sulfate exerts its effects primarily through its surfactant properties. It has an amphiphilic structure, with a hydrophobic tail and a hydrophilic head. This allows it to interact with both water and oil, reducing surface tension and enabling the formation of micelles. These micelles can encapsulate hydrophobic substances, making them soluble in water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its widespread use in both household and industrial products highlights its versatility and effectiveness .

Properties

IUPAC Name

dodecyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTZDAYCYVMXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2044-56-6 (lithium salt), 2235-54-3 (ammonium salt), 22397-58-6 (zinc[2:1] salt), 3097-08-3 (magnesium salt), 38344-88-6 (manganese salt), 38344-88-6 (manganese(+2) salt), 4706-78-9 (potassium salt)
Record name Dodecyl sulfate
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DSSTOX Substance ID

DTXSID0042088
Record name Lauryl sulfate
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Molecular Weight

266.40 g/mol
Source PubChem
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CAS No.

151-41-7
Record name Lauryl sulfate
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Record name Dodecyl sulfate
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Record name Dodecyl sulfate
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Record name Sulfuric acid, monododecyl ester
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Record name Lauryl sulfate
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Record name Dodecyl hydrogen sulphate
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Record name LAURYL SULFATE
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Record name DODECYL SULFATE
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Melting Point

25-27 °C
Record name DODECYL SULFATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

When sodium lauryl sulfate is used as the surfactant (4), the acid of step (B) is preferably a dilute mineral acid, such as hydrochloric acid. The dilute hydrochloric acid reacts with the sodium lauryl sulfate to give hydrogen lauryl sulfate, which is an active polymerization catalyst for the polydiorganosiloxane oligomer.
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Synthesis routes and methods II

Procedure details

A second mixture was made using the amounts as above, but using sodium lauryl sulfate as a surfactant to form the emulsion. Immediately after homogenization, 300 g of the emulsion was mixed with 3 g of 5 N hydrochloric acid. The hydrochloric acid reacted with the sodium lauryl sulfate to give hydrogen lauryl sulfate as the catalyst and sodium chloride. After 4 days at 22° C. for polymerization and crosslinking, the emulsion was neutralized in the same manner as above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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